molecular formula C6H2Cl2N2S B033283 2,4-Dichlorothieno[3,2-d]pyrimidine CAS No. 16234-14-3

2,4-Dichlorothieno[3,2-d]pyrimidine

Cat. No. B033283
CAS RN: 16234-14-3
M. Wt: 205.06 g/mol
InChI Key: AQECFYPZMBRCIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine derivatives involves several key steps, including chlorination, condensation, and nucleophilic substitution reactions. A notable method includes the synthesis from methyl 3-aminothiophene-2-carboxylate through cyclization, chlorination, and nucleophilic substitution, achieving a total yield of 42.4% (Zhou et al., 2019). Another approach involves the Gewald reaction, pyrimidone formation, bromination, and chlorination, yielding 6-bromo-4-chlorothieno[2,3-d]pyrimidine with an overall yield of 49% (Bugge et al., 2014).

Molecular Structure Analysis

The molecular and electronic structure of derivatives of 2,4-Dichlorothieno[3,2-d]pyrimidine has been authenticated through detailed spectroscopic studies, including single crystal X-ray diffraction, FT-Raman, FT-IR, and NMR analyses. Quantum chemical calculations at the DFT/B3LYP/6-311++G (d,p) level have been performed to understand the linear and nonlinear optical behavior (Krishna Murthy et al., 2019).

Chemical Reactions and Properties

2,4-Dichlorothieno[3,2-d]pyrimidine derivatives undergo various chemical reactions, including regioselective cross-coupling reactions, which enable the synthesis of dissymmetric derivatives. These reactions involve palladium-catalyzed reactions with selective chlorine discrimination (Tikad et al., 2007).

Physical Properties Analysis

The physical properties of 2,4-Dichlorothieno[3,2-d]pyrimidine derivatives, such as solubility and stability, are influenced by their molecular structure. For instance, the stability in water and sensitivity towards autoxidation processes have been investigated through radial distribution function (RDF) and bond dissociation energies (BDE) calculation after molecular dynamic simulations (Krishna Murthy et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity parameters of 2,4-Dichlorothieno[3,2-d]pyrimidine derivatives, have been explored through molecular electrostatic potential (MEP), average local ionization energies (ALIE) surfaces, and atomic Fukui indices. These studies provide insights into the local and global reactivity of these compounds (Krishna Murthy et al., 2019).

Scientific Research Applications

  • It is used in the synthesis of novel antibacterial agents, as highlighted in the study by Dave, C. G., & Shah, R. D. (2002). They discussed the annellation of triazole and tetrazole systems onto pyrrolo[2,3-d]pyrimidines, which has potential as antibacterial agents (Dave & Shah, 2002).

  • This compound exhibits antiproliferative activity against cancer cell lines and induces apoptosis in the leukemia L1210 cell line. This was explored in a study by Temburnikar, K. W., et al. (2014), providing insights into its use in cancer treatment (Temburnikar et al., 2014).

  • Konno, S., et al. (1989) found that 4-Chlorothieno[2,3-d]pyrimidines show antifungal activity against Piricularia oryzae and potential preventive effects on rice blast, sheath blight, and cucumber powdery mildew, indicating its potential in agriculture (Konno et al., 1989).

  • The compound induces apoptosis in breast cancer MDA-MB-231 cells, involving arrest at the G2/M stage of the cell cycle, as shown in research by Ross, C. R., et al. (2015) (Ross et al., 2015).

  • Islam, F., & Quadery, T. M. (2021) highlighted that thieno[3,2-d]pyrimidines are important for organic chemistry and have potential in anti-cancer, anti-infectious, anti-convulsant, anti-diabetic, CNS, and osteoporosis drug discoveries (Islam & Quadery, 2021).

  • Song, Y.-H. (2007) discussed the therapeutic applications in the treatment of psychosis, memory impairment, and drugs abuse of thienopyrimidine derivatives (Song, 2007).

  • Alqasoumi, S., et al. (2009) noted that some novel thieno[2,3-d]pyrimidine derivatives showed promising radioprotective and antitumor activities (Alqasoumi et al., 2009).

  • Tikad, A., et al. (2007) developed an efficient route to synthesize dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines via regioselective cross-coupling reactions, leading to innovative synthesis strategies for various bis-functionalized pyrimidine series (Tikad et al., 2007).

  • Min, H. (2012) designed and synthesized thieno[3,2-d]pyrimidine derivatives containing a piperazine unit as anticancer agents based on the structure of protein tyrosine kinase inhibitors (Min, 2012).

  • Guo, Y., et al. (2020) found that 2,4-substituted thieno[3,2-d]pyrimidines show complex and analytically valuable fragmentation behavior under positive ion electrospray ionization collision-induced dissociation mass spectrometry (Guo et al., 2020).

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is classified as Acute Tox. 3 Oral - Eye Irrit. 2 .

Future Directions

The synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine has been a subject of research due to its potential use in the development of new antitumor medications . The compound’s role in the synthesis of PI3K inhibitors also suggests potential applications in the treatment of diseases where the inhibition of PI3K is beneficial .

properties

IUPAC Name

2,4-dichlorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2S/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQECFYPZMBRCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507712
Record name 2,4-Dichlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorothieno[3,2-d]pyrimidine

CAS RN

16234-14-3
Record name 2,4-Dichlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichlorothieno[3,2-d]pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

800 g of solid Compound VI (4.66 mol) was charged into to an inert and dry jacketed reactor (reactor 1) equipped with a temperature probe, mechanical stirrer and a dropping funnel. 1.5 liter (9.31 mol) Diethylaniline was charged over 30 min to 1 h keeping the temperature at or below 25° C. The internal temperature was brought up to 105-110° C. and 0.68 equiv. (868 ml, 34% of the total) of phosphorus oxychloride was added into the reactor (reactor 1) over 5-10 min. When the inside temperature began to decrease, the internal temperature was maintained at 110° C. and addition of the remaining POCl3 (1.32 equiv. or 66% of the total) resumed over a period of 30-40 min. The internal temperature was adjusted to 105-110° C. and the mixture was stirred for 18-24 h or until complete (HPLC analysis). The mixture was cooled to 45° C. and THF (400 mL) was charged at 45° C. The above crude mixture was placed into a secondary dry vessel or reactor (vessel or reactor 2). 4.8 l of water was charged into the reactor 1 and cooled to 5° C. The crude reaction mixture (in reactor or vessel 2) is then slowly charged into reactor 1 containing water keeping the temperature at 5-10° C. The mixture was stirred at 5° C. for 30 min to 1 h and the resulting solid was collected by filtration. The cake was rinsed with water twice (1.6 l per rinse) and the cake was air dried in the funnel for 6-8 h to afford 964 g (92% w/w; 88% yield) of crude Compound VII. Dichloromethane (4.6 L) is charged into a 10 L reactor. Crude Compound VII and activated carbon (46.2 g) were charged into the reactor, the mixture is heated to 40° C. and stirred for 20 min. The resulting solution was collected by filtration through a filter media to remove charcoal. The cake was rinsed with dichloromethane twice (175 ml per rinse). The solution was concentrated under reduced pressure to a minimum stirrable volume and the remaining dichloromethane was chased away by distillation with a minimum amount of petroleum ether. Additional petroleum ether (1.3 l) was charged into the reactor, the mixture was cooled to 10° C. and stirred for 1 hr. The resulting solid was collected by filtration and the cake was rinsed with petroleum ether twice (150 ml per rinse). The cake was air dried in the funnel (suction) until it appeared dry. The resulting solid Compound VII was transferred to a suitable tared container and dried in an oven at 50° C. for 6 hr to get final product: 1H NMR (400 MHz, DMSO-d6) • 3.45-3.56 (m, 4H); 13C NMR (400 MHz, DMSO-d6) • 29.3, 36.5, 134.8, 151.0, 154.1, 175.9.
Name
Quantity
4.8 L
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
800 g
Type
reactant
Reaction Step Two
Quantity
4.66 mol
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
400 mL
Type
reactant
Reaction Step Six
[Compound]
Name
Crude Compound VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
4.6 L
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichlorothieno[3,2-d]pyrimidine
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Reactant of Route 6
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Citations

For This Compound
66
Citations
Z Zhou, C Wang, Z **ao, Q Yang… - IOP Conference Series …, 2019 - iopscience.iop.org
2, 4-dichloro-6-(3-nitrophenoxy) pyrimidine is an important intermediate of small molecule anticancer drugs. In this work, a rapid synthetic method for target compounds was established. …
Number of citations: 3 iopscience.iop.org
KW Temburnikar, SC Zimmermann, NT Kim… - Bioorganic & medicinal …, 2014 - Elsevier
The in vitro evaluation of thieno[3,2-d]pyrimidines identified halogenated compounds 1 and 2 with antiproliferative activity against three different cancer cell lines. A structure activity …
Number of citations: 41 www.sciencedirect.com
R Wang, S Yu, X Zhao, Y Chen, B Yang, T Wu… - European Journal of …, 2020 - Elsevier
A series of 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives were designed, synthesized and evaluated as novel focal adhesion kinase (FAK) inhibitors. The novel 2,7-disubstituted-…
Number of citations: 38 www.sciencedirect.com
FA Partridge, R Forman, NJ Willis… - PLoS neglected …, 2018 - journals.plos.org
The human whipworm Trichuris trichiura is a parasite that infects around 500 million people globally, with consequences including damage to physical growth and educational …
Number of citations: 30 journals.plos.org
T Ye, Y Han, R Wang, P Yan, S Chen, Y Hou… - Bioorganic Chemistry, 2020 - Elsevier
To develop novel therapeutic agents with anticancer activities, two series of novel 2,4-bismorpholinyl-thieno[3,2-d]pyrimidine and 2-morpholinothieno[3,2-d]pyrimidinone derivatives …
Number of citations: 10 www.sciencedirect.com
RJ Gillespie, IA Cliffe, CE Dawson, CT Dourish… - Bioorganic & medicinal …, 2008 - Elsevier
We describe herein the discovery and development of a series of 4-arylthieno[3,2-d]pyrimidines which are potent adenosine A 2A receptor antagonists. These novel compounds show …
Number of citations: 36 www.sciencedirect.com
C Tian, Z Han, Y Li, M Wang, J Yang, X Wang… - European Journal of …, 2018 - Elsevier
Checkpoint kinase 1 (CHK1) inhibitors can potentiate the effectiveness of deoxyribonucleic acid (DNA) damaging agents in the treatment of cancer. A novel series of 2,6-disubstituted-…
Number of citations: 12 www.sciencedirect.com
H Hu, Y Dong, M Li, R Wang, X Zhang, P Gong… - Bioorganic …, 2019 - Elsevier
Four series of novel thieno[3,2-d]pyrimidine and quinazoline derivatives containing N-acylhydrazone or semicarbazone were designed, synthesized, and evaluated for their biological …
Number of citations: 17 www.sciencedirect.com
V Prabhakar, KS Babu… - Asian Journal of …, 2017 - search.proquest.com
The final compounds were screened for their anti-bacterial activity against Staphylococcus aureus (S. aureus) and Bacillus subtilis (B. subtilis) from Gram positive group of bacteria and …
Number of citations: 3 search.proquest.com
J Liu, JT Shi, YL Gong, S Ding… - Molecular Crystals and …, 2019 - Taylor & Francis
The title compound 2-[2-(2-fluorobenzylidene)hydrazinyl]-4-(1-methyl-1H-indol-3-yl) thieno[3,2-d]pyrimidine (C 22 H 16 FN 5 S) was prepared and its structure was confirmed by IR, 1 H …
Number of citations: 3 www.tandfonline.com

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